Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate

Description

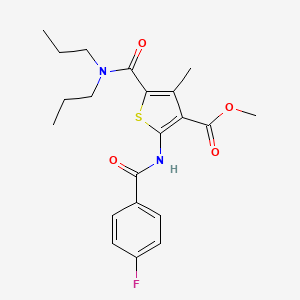

Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate (molecular formula: C₂₁H₂₅FN₂O₄S, molecular weight: 420.5 g/mol) is a substituted thiophene derivative featuring a multi-functionalized aromatic core. Its structure includes:

- A methyl ester at position 2.

- A 4-methyl substituent at position 3.

- A dipropylcarbamoyl group at position 4.

- A 4-fluorobenzamido moiety at position 2.

This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by protocols in related thiophene derivatives (e.g., Gewald reactions or Suzuki-Miyaura couplings) .

Properties

Molecular Formula |

C21H25FN2O4S |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

methyl 5-(dipropylcarbamoyl)-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H25FN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-7-9-15(22)10-8-14/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |

InChI Key |

AXQWIVYELPXWST-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)F)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring is typically synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

Introduction of the Fluorobenzamido Group: This step involves the reaction of the thiophene derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic fluorine can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of this compound is its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are implicated in various diseases, including cancer. The compound has shown promise in inhibiting HDAC activity, which can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

- Mechanism of Action : By inhibiting HDACs, the compound alters the acetylation status of histones and non-histone proteins, leading to changes in chromatin structure and gene expression profiles that favor tumor suppression.

Anticancer Potential

Research indicates that methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate exhibits anticancer properties against various malignancies. In vitro studies have demonstrated its effectiveness in reducing cell viability and inducing apoptosis in cancer cell lines .

- Case Study Example : In a study involving hematologic malignancies, the compound was administered alongside traditional chemotherapeutics, resulting in enhanced efficacy compared to monotherapy .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies suggest that it has favorable bioavailability profiles, which enhance its therapeutic potential.

- Absorption : The compound is well absorbed when administered orally.

- Distribution : It shows significant distribution to tissues, including tumors, which is critical for its anticancer effects.

- Metabolism : Metabolized primarily in the liver, with metabolites potentially contributing to its pharmacological effects.

Comparative Analysis with Other Compounds

To understand the unique benefits of this compound, a comparative analysis with other known HDAC inhibitors can be insightful.

| Compound Name | Mechanism of Action | Therapeutic Use | Efficacy |

|---|---|---|---|

| This compound | HDAC inhibition | Cancer therapy | High |

| Vorinostat | HDAC inhibition | Cutaneous T-cell lymphoma | Moderate |

| Romidepsin | HDAC inhibition | Peripheral T-cell lymphoma | High |

Future Directions and Research Opportunities

Further research is warranted to explore additional applications of this compound:

- Combination Therapies : Investigating its use in combination with immunotherapies or other targeted therapies could enhance treatment outcomes for various cancers.

- Mechanistic Studies : Detailed studies on its molecular mechanisms could reveal new pathways for therapeutic intervention.

- Clinical Trials : Initiating clinical trials will be crucial to validate efficacy and safety in human subjects.

Mechanism of Action

The mechanism of action of Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorobenzamido group could facilitate binding to specific molecular targets, while the carbamoyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Modifications

(a) Fluorine Position in Benzamido Group

(b) Carbamoyl Chain Length

(c) Halogen Substitution (F vs. Cl)

(d) Ester Group (Methyl vs. Ethyl)

- The methyl ester in the reference compound may hydrolyze faster in vivo than ethyl esters (e.g., compound in ), affecting prodrug activation rates .

Purity and Commercial Availability

- The reference compound (CAS: 335410-03-2) is available at 97% purity, while analogues like methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS: 335407-21-1) are supplied at similar purity grades .

Biological Activity

Methyl 5-(dipropylcarbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₀F₁N₃O₃S

- Molecular Weight : 367.52 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the dipropylcarbamoyl group suggests potential interactions with histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .

Biological Activity Overview

-

Anticancer Activity :

- The compound has shown promise as an HDAC inhibitor, which is significant in cancer treatment. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them valuable in oncology .

- In vitro studies demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including breast and colon cancer cells.

-

Anti-inflammatory Effects :

- Research indicates that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

- In animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic purposes.

- Neuroprotective Potential :

Case Studies

- Case Study 1 : A study conducted on a breast cancer model revealed that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes favoring apoptosis .

- Case Study 2 : In a model of neuroinflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked decrease in neuronal damage and inflammatory markers, indicating potential for use in neuroprotective strategies .

Research Findings

Numerous studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.